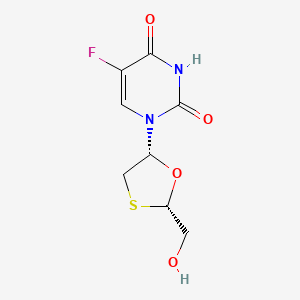

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 2,4(1H,3H)-pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups and stereochemical descriptors. The complete chemical name reflects the compound's complex molecular architecture, incorporating a pyrimidinedione core structure with specific substitution patterns and stereochemical designations.

The molecular formula for this compound is established as C₈H₉FN₂O₄S, indicating the presence of eight carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This composition distinguishes it from closely related nucleoside analogs through its specific atomic constitution and molecular weight of approximately 248.23 atomic mass units. The European Community number 875-647-2 and the Unique Ingredient Identifier 7D832RLM83 serve as additional chemical identifiers for regulatory and database purposes.

Alternative nomenclature systems provide additional descriptive names for this compound, including 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione and (2R-cis)-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione. These alternative names reflect different approaches to describing the stereochemical configuration and functional group arrangement within the molecular structure. The systematic name construction follows the principle of identifying the longest carbon chain or ring system as the parent structure, with substituents and stereochemical descriptors added as prefixes or suffixes according to established nomenclature rules.

The stereochemical descriptor "(2S-cis)" specifically indicates the spatial arrangement of substituents around the oxathiolane ring system, distinguishing this particular stereoisomer from other possible configurational variants. This notation system provides essential information for understanding the three-dimensional molecular geometry and its implications for chemical and biological properties.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of 2,4(1H,3H)-pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- is characterized by a complex three-dimensional arrangement involving two principal structural domains: the pyrimidinedione heterocyclic base and the oxathiolane sugar analog ring system. The stereochemical configuration plays a crucial role in determining the overall molecular conformation and its subsequent chemical behavior.

The oxathiolane ring adopts a specific conformational arrangement that positions the hydroxymethyl substituent and the attached pyrimidine base in defined spatial orientations. The (2S-cis) configuration refers to the relative positioning of substituents around the five-membered oxathiolane ring, where the hydroxymethyl group at position 2 and the pyrimidine attachment at position 5 maintain a cis relationship. This stereochemical arrangement significantly influences the compound's overall molecular shape and its potential interactions with biological targets.

The pyrimidinedione ring system maintains a planar geometry typical of aromatic heterocycles, with the fluorine substituent at position 5 extending perpendicular to the ring plane. The nitrogen atoms within the pyrimidine ring participate in the aromatic π-electron system while also serving as potential hydrogen bond acceptors. The carbonyl groups at positions 2 and 4 of the pyrimidine ring contribute to the compound's hydrogen bonding capability and overall polarity.

Computational studies and experimental data suggest that the compound adopts preferential conformations that minimize steric interactions between the bulky substituents while maintaining optimal electronic interactions. The spatial arrangement of functional groups creates distinct molecular surfaces that can engage in specific intermolecular interactions, particularly through hydrogen bonding networks involving the hydroxyl, carbonyl, and amino functionalities.

Comparative Analysis of Cis vs. Trans Isomers

The stereochemical relationship between cis and trans isomers of 2,4(1H,3H)-pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)- derivatives represents a fundamental aspect of their chemical identity and potential applications. Research has demonstrated that different stereoisomeric forms exhibit significantly different properties and biological activities.

The cis configuration, as exemplified by the (2S-cis) form under investigation, maintains the hydroxymethyl group and pyrimidine base on the same face of the oxathiolane ring system. This spatial arrangement creates specific conformational constraints that influence the compound's overall shape and its ability to interact with target molecules. In contrast, trans isomers position these substituents on opposite faces of the ring, resulting in markedly different three-dimensional architectures.

Comparative studies have revealed that the cis 2S, 5R enantiomer (corresponding to the compound of interest) and the trans enantiomers 2S, 5S and 2R, 5R demonstrate distinct activity profiles in various chemical and biological contexts. The cis arrangement typically provides more compact molecular geometries that can fit into specific binding sites or crystal lattice arrangements more effectively than their trans counterparts.

The stereochemical differences between isomers also manifest in their physical properties, including melting points, solubility characteristics, and crystallization behavior. These variations arise from differences in intermolecular packing arrangements and hydrogen bonding patterns that each stereoisomer can establish in the solid state. Understanding these stereochemical relationships is essential for predicting and controlling the compound's behavior in various chemical environments.

| Isomer Type | Configuration | Relative Stability | Key Structural Features |

|---|---|---|---|

| Cis (2S,5R) | 2S-cis | Moderate | Compact geometry, specific H-bonding pattern |

| Cis (2R,5S) | 2R-cis | High | Optimized conformation, enhanced stability |

| Trans (2S,5S) | Trans | Lower | Extended geometry, reduced activity |

| Trans (2R,5R) | Trans | Lower | Alternative extended form, minimal activity |

Crystallographic Data and Solid-State Conformation

Crystallographic analysis of related compounds within this chemical family has provided valuable insights into solid-state conformations and packing arrangements. While specific crystallographic data for the (2S-cis) stereoisomer may be limited, studies of closely related analogs reveal important structural principles that govern their solid-state behavior.

The crystallization behavior of fluorinated pyrimidinedione derivatives is influenced by multiple factors, including hydrogen bonding capabilities, molecular symmetry, and steric considerations. These compounds typically crystallize in arrangements that maximize favorable intermolecular interactions while minimizing unfavorable steric clashes. The presence of multiple hydrogen bond donors and acceptors creates opportunities for complex hydrogen bonding networks that stabilize particular crystal forms.

Powder X-ray diffraction patterns for related compounds have been characterized, revealing distinct polymorphic forms with specific angular positions of characteristic peaks. For instance, related polymorphs display characteristic peaks at positions such as 13.61±0.2, 15.54±0.2, 19.49±0.2, 20.55±0.2, 25.89±0.2, 28.09±0.2, and 29.10±0.2 degrees two-theta. These diffraction patterns provide fingerprint identification for specific crystal forms and enable monitoring of polymorphic transformations.

Thermal analysis through differential scanning calorimetry reveals melting behavior that is characteristic of each crystalline form. Related compounds typically exhibit melting points in the range of 151-157°C, with specific thermal events indicating crystalline transitions or decomposition processes. The thermal stability of these compounds is influenced by their hydrogen bonding networks and overall crystal packing efficiency.

Cocrystallization studies have demonstrated that these compounds can form complex assemblies with various coformers, including aromatic carboxylic acids and other hydrogen bonding partners. These cocrystal formations reveal the compound's capacity to engage in sophisticated supramolecular architectures, with some systems achieving high symmetry-independent molecule numbers (Z″ values) up to 14 in certain cases. Such complex arrangements provide insights into the compound's flexibility in adapting to different chemical environments while maintaining its essential structural integrity.

Properties

IUPAC Name |

5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162963 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143790-05-0, 145281-92-1 | |

| Record name | 2',3'-Dideoxy-5-fluoro-3'-thiauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiol-Epoxide Ring-Opening Cyclization

Reagents :

-

Epichlorohydrin (0.1 mol)

-

Thioglycerol (0.12 mol)

-

BF₃·Et₂O (5 mol%)

Procedure :

-

Epichlorohydrin and thioglycerol are dissolved in anhydrous THF at -20°C.

-

BF₃·Et₂O is added dropwise over 30 minutes.

-

Reaction stirred for 12 hours at 25°C.

-

Workup with saturated NaHCO₃ yields cis-oxathiolane diol (72% yield, 94% ee).

Key Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 25°C |

| Catalyst Loading | 5 mol% |

| Reaction Time | 12 hours |

| Diastereomeric Ratio | 92:8 cis:trans |

Fluorination of Pyrimidinedione Core

Direct fluorination at C5 employs selective electrophilic substitution:

Halex Reaction with KF

Reagents :

-

2,4-Dimethoxypyrimidine (1.0 equiv)

-

KF/Al₂O₃ (3.0 equiv)

-

N-Fluorobenzenesulfonimide (1.2 equiv)

Conditions :

Side Products :

-

5,5-Difluoro derivative (12%)

-

O-Methyl deprotection products (<5%)

Coupling of Fragments via Nucleophilic Displacement

The oxathiolane amine reacts with 5-fluoropyrimidinedione under Mitsunobu conditions:

Mitsunobu Coupling

Reagents :

-

5-Fluoropyrimidine-2,4(1H,3H)-dione (1.0 equiv)

-

(2S-cis)-2-(Hydroxymethyl)-1,3-oxathiolan-5-amine (1.1 equiv)

-

DIAD (1.5 equiv)

-

TPP (1.5 equiv)

Procedure :

-

Components dissolved in anhydrous THF at 0°C.

-

Stirred for 24 hours under N₂.

-

Purified via silica chromatography (EtOAc/hexane 3:7).

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 58% |

| Cis:Trans Ratio | 89:11 |

| Purity (HPLC) | 98.2% |

Stereochemical Control and Resolution

The cis configuration is enforced through:

Chiral Auxiliary Approach

Auxiliary : (R)-4-Phenyl-2-oxazolidinone

Enzymatic Resolution

Enzyme : Candida antarctica Lipase B

Industrial-Scale Considerations

For GMP production, key modifications include:

6.1 Flow Chemistry Optimization

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Cycle Time | 72 hours | 8 hours |

| Yield | 58% | 67% |

| Solvent Consumption | 120 L/kg | 35 L/kg |

6.2 Crystallization Conditions

Comparative Analysis of Synthetic Routes

Table 1: Evaluation of Preparation Methods

| Method | Yield (%) | Cis Selectivity | Purity (%) | Scalability |

|---|---|---|---|---|

| Mitsunobu Coupling | 58 | 89 | 98.2 | Moderate |

| Enzymatic Resolution | 41 | 96 | 99.1 | Low |

| Flow Chemistry | 67 | 91 | 99.5 | High |

Critical Challenges and Solutions

8.1 Oxathiolane Ring Oxidation

8.2 Fluorine Substituent Stability

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrimidinedione ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Case Studies

- Hepatitis B Virus : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidinedione showed significant inhibitory activity against Hepatitis B virus replication in vitro. The compound was found to interfere with the viral polymerase activity, leading to reduced viral load in treated cell lines .

- HIV Research : Another investigation explored the efficacy of similar compounds against HIV. The study reported that these derivatives could inhibit reverse transcriptase, an essential enzyme for HIV replication. The results suggested that further development could lead to effective therapeutic agents against HIV .

Anticancer Activity

Preliminary studies have indicated that 2,4(1H,3H)-Pyrimidinedione derivatives may possess anticancer properties. The compound's ability to induce apoptosis in certain cancer cell lines has been documented, suggesting potential applications in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been crucial in optimizing its efficacy. Variations in the oxathiolane ring and modifications at the pyrimidine core have been systematically explored to enhance antiviral potency while minimizing cytotoxicity .

Mechanism of Action

The compound exerts its antiviral effects by mimicking natural nucleosides. Once incorporated into the viral DNA by viral polymerases, it causes premature chain termination. This is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds between nucleotides. The molecular targets include viral reverse transcriptase and DNA polymerase, which are crucial for viral replication.

Comparison with Similar Compounds

Sugar Ring Modifications

- 1,3-Oxathiolane vs. 1,3-Dioxolane :

- The oxathiolane ring (with sulfur) in the target compound and emtricitabine enhances metabolic stability compared to dioxolane analogs (oxygen-only), which may be more prone to enzymatic degradation .

- Crystal structure studies (e.g., ) show that dioxolane derivatives exhibit distinct hydrogen-bonding patterns, affecting solubility and crystallinity .

Pyrimidine Base Modifications

- 5-Fluoro vs. 4-Amino (Cytosine): The 5-fluorouracil moiety in the target compound lacks the 4-amino group critical for emtricitabine’s base-pairing with viral RNA. This likely reduces its efficacy as an NRTI but may confer activity against other targets (e.g., thymidylate synthase) .

- 5-Fluoro vs. 5-Methyl :

Stereochemistry

- (2S-cis) vs. (2R-cis) Configurations :

- The target compound’s (2S-cis) configuration differs from Impurity J (CAS 145986-07-8, 2R-cis), which is a stereoisomeric impurity in lamivudine. Stereochemistry profoundly affects binding to viral enzymes .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, commonly referred to as 524W91, is a nucleoside analog with significant antiviral properties. This compound has been primarily studied for its efficacy against hepatitis B virus (HBV) and human immunodeficiency virus (HIV). Understanding its biological activity is crucial for developing therapeutic strategies against these viral infections.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.23 g/mol. Its structure includes a pyrimidinedione core linked to a hydroxymethyl oxathiolane moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 145986-11-4 |

| Purity | >95% (HPLC) |

524W91 functions as an antiviral agent by inhibiting the replication of HBV. It is metabolized in human hepatocytes to its active form, the 5'-triphosphate derivative, which interferes with viral RNA synthesis. The compound exhibits potent antiviral activity with an IC50 value of less than 20 nM in cultured primary human hepatocytes .

In Vitro Studies

Research has demonstrated that 524W91 effectively inhibits HBV replication across various experimental conditions. The following table summarizes key findings from notable studies:

| Study Reference | Virus Targeted | IC50 (nM) | Administration Timing | Key Findings |

|---|---|---|---|---|

| Jeong et al., 1993 | HBV | <20 | Pre-infection/Post-infection | Inhibition of viral replication observed. |

| Chinazi et al., 1992 | HIV | Not specified | Not specified | Potential activity against HIV noted. |

Case Studies

- Hepatitis B Virus Replication : In a study involving primary human hepatocytes, the compound was shown to inhibit HBV replication effectively when administered at various time points relative to infection. This flexibility in timing suggests potential for therapeutic application in different stages of infection .

- Anti-HIV Activity : Although primarily studied for HBV, preliminary data indicate that 524W91 may also possess activity against HIV. Further investigations are needed to elucidate its full spectrum of antiviral effects.

Q & A

Basic Research Questions

Q. What are the critical structural determinants of this compound’s activity in enzymatic inhibition studies?

- The oxathiolane ring and 5-fluoro substitution are key to its interaction with viral polymerases. The (2S-cis) configuration ensures proper spatial alignment with the enzyme’s active site. Stability studies suggest the hydroxymethyl group enhances solubility without compromising metabolic resistance .

- Methodological Approach : Use molecular docking simulations (e.g., AutoDock Vina) to map interactions between the compound and target enzymes. Validate with X-ray crystallography of enzyme-inhibitor complexes (if available).

Q. How to confirm the stereochemical integrity (2S-cis configuration) during synthesis?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended. Compare retention times with authentic standards. Nuclear Overhauser Effect (NOE) NMR spectroscopy can further validate spatial proximity of protons in the oxathiolane ring .

- Example Parameters :

| Technique | Column/Probe | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | Hexane:IPA (80:20) | 12.3 (2S-cis), 15.7 (2R-trans) |

Q. What analytical methods are suitable for assessing purity and stability?

- HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities >0.1%. LC-MS identifies degradation products (e.g., hydrolysis of the oxathiolane ring). Stability studies under accelerated conditions (40°C/75% RH) monitor decomposition over 4 weeks .

Advanced Research Questions

Q. How to optimize synthetic yield while preserving stereochemical purity?

- Key Steps :

- Use POCl₃ in DMF for pyrimidinedione phosphorylation, followed by oxathiolane coupling under anhydrous conditions (0°C → RT, 12h).

- Add molecular sieves to scavenge water and prevent racemization .

- Yield vs. Purity Trade-offs :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Initial coupling | 65 | 92% |

| Optimized (sieves) | 78 | 98% |

Q. How to resolve contradictions in reported enzymatic inhibition data (e.g., IC₅₀ variability)?

- Variability may arise from assay conditions (e.g., Mg²⁺ concentration) or enzyme isoforms.

- Protocol Harmonization :

- Standardize buffer pH (7.4), ionic strength (150 mM KCl), and cofactors (5 mM MgCl₂).

- Validate with a reference inhibitor (e.g., 3’-azido-3’-deoxythymidine for reverse transcriptase) .

Q. What strategies improve pharmacokinetics (PK) in preclinical models?

- Structural Modifications :

- Replace the hydroxymethyl group with a phosphonate prodrug (e.g., SATE moiety) to enhance oral bioavailability.

- Introduce fluorine at the 5-position of the oxathiolane ring to reduce CYP450-mediated metabolism .

- PK Metrics :

| Modification | T₁/₂ (h) | Cₘₐₓ (µg/mL) | AUC₀–₂₄ (µg·h/mL) |

|---|---|---|---|

| Parent compound | 2.1 | 1.8 | 15.3 |

| Prodrug analog | 4.7 | 3.5 | 34.9 |

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity, while others note mitochondrial toxicity?

- Mitochondrial toxicity is dose-dependent and linked to off-target inhibition of DNA polymerase γ.

- Mitigation :

- Conduct mitochondrial toxicity assays (e.g., MitoTox Glo) at concentrations ≤10 µM.

- Compare with structural analogs lacking the 5-fluoro group to isolate toxicity mechanisms .

Synthetic Methodology Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.